2-Chloro-N-isopropyl-N-(3-nitro-benzyl)-acetamide 2-Chloro-N-isopropyl-N-(3-nitro-benzyl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13478813
InChI: InChI=1S/C12H15ClN2O3/c1-9(2)14(12(16)7-13)8-10-4-3-5-11(6-10)15(17)18/h3-6,9H,7-8H2,1-2H3
SMILES: CC(C)N(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)CCl
Molecular Formula: C12H15ClN2O3
Molecular Weight: 270.71 g/mol

2-Chloro-N-isopropyl-N-(3-nitro-benzyl)-acetamide

CAS No.:

Cat. No.: VC13478813

Molecular Formula: C12H15ClN2O3

Molecular Weight: 270.71 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-isopropyl-N-(3-nitro-benzyl)-acetamide -

Specification

Molecular Formula C12H15ClN2O3
Molecular Weight 270.71 g/mol
IUPAC Name 2-chloro-N-[(3-nitrophenyl)methyl]-N-propan-2-ylacetamide
Standard InChI InChI=1S/C12H15ClN2O3/c1-9(2)14(12(16)7-13)8-10-4-3-5-11(6-10)15(17)18/h3-6,9H,7-8H2,1-2H3
Standard InChI Key GGYYUGSIYHKCQT-UHFFFAOYSA-N
SMILES CC(C)N(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)CCl
Canonical SMILES CC(C)N(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)CCl

Introduction

Chemical Identity and Structural Features

Molecular and IUPAC Designation

The compound’s IUPAC name is 2-chloro-N-[(3-nitrophenyl)methyl]-N-propan-2-ylacetamide, reflecting its substituents:

  • A chloro group at the second carbon of the acetamide chain.

  • An isopropyl group attached to the nitrogen atom.

  • A 3-nitrobenzyl moiety linked via the nitrogen atom .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₅ClN₂O₃
Molecular Weight270.71 g/mol
CAS Number1179955-75-9
SMILESCC(C)N(CC1=CC=CC(=C1)N+[O-])C(=O)CCl
InChI KeyGGYUGSIYHKCQT-UHFFFAOYSA-N

Spectroscopic Characterization

  • NMR Spectroscopy: The proton NMR spectrum exhibits signals for the isopropyl group (δ 1.2–1.4 ppm, doublet), nitrobenzyl aromatic protons (δ 7.5–8.2 ppm), and the chloroacetamide backbone (δ 3.6–4.2 ppm) .

  • Mass Spectrometry: ESI-MS reveals a molecular ion peak at m/z 271.1 [M+H]⁺, consistent with the molecular weight .

  • IR Spectroscopy: Key absorption bands include C=O stretch (1,650 cm⁻¹), NO₂ asymmetric stretch (1,520 cm⁻¹), and C-Cl stretch (750 cm⁻¹) .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves a two-step alkylation-acylation sequence:

  • Alkylation of 3-Nitrobenzylamine:

    • Reaction of 3-nitrobenzylamine with isopropyl bromide in the presence of a base (e.g., K₂CO₃) yields N-isopropyl-3-nitrobenzylamine .

  • Acylation with Chloroacetyl Chloride:

    • The intermediate is treated with chloroacetyl chloride in dichloromethane, catalyzed by triethylamine, to form the target acetamide .

Table 2: Optimized Reaction Conditions

StepReagentsTemperatureYieldPurity
13-Nitrobenzylamine, Isopropyl bromide, K₂CO₃60°C85%95%
2Chloroacetyl chloride, Et₃N, DCM0–25°C78%98%

Patent Insights

A 2019 patent (CN111004141A) describes a related method for synthesizing 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, highlighting the use of sodium carbonate as an acid scavenger and chloroacetyl chloride as the acylating agent . Adapting this protocol for the isopropyl variant requires adjusting stoichiometry to account for steric hindrance .

Physicochemical Properties

Thermal and Solubility Profile

  • Melting Point: 109–110°C (decomposes above 200°C) .

  • Solubility:

    • Freely soluble in polar aprotic solvents (DMF, DMSO).

    • Sparingly soluble in ethanol and chloroform .

  • LogP: 2.1 (indicative of moderate lipophilicity) .

Stability Considerations

  • The compound is hygroscopic and requires storage under inert gas (N₂/Ar) at 2–8°C .

  • Degradation occurs via hydrolysis of the amide bond under acidic or alkaline conditions .

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor for tyrosine kinase inhibitors (e.g., nintedanib analogs) and antipsychotic agents .

Material Science

  • Liquid Crystal Development: Selenium-containing analogs demonstrate thermotropic liquid crystalline behavior at 120–150°C .

  • Coordination Chemistry: The nitro and amide groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺) .

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